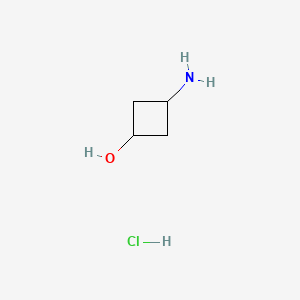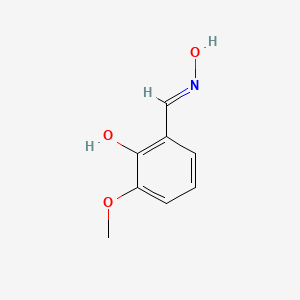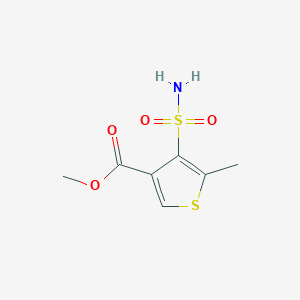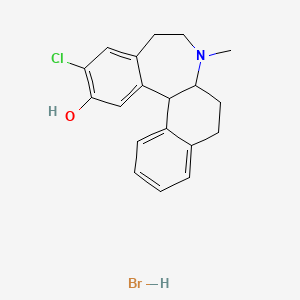
3-Aminocyclobutanol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanol derivatives, including 3-aminocyclobutanol hydrochloride, often involves innovative strategies to construct the cyclobutane core, a challenging task due to the ring strain associated with four-membered rings. Techniques such as photochemical routes and stereoselective synthesis are employed. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the importance of stereocontrol in obtaining the desired cyclobutane derivatives (Izquierdo et al., 2005; Chang et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-aminocyclobutanol hydrochloride and related compounds has been extensively studied, revealing the significance of the cyclobutane ring as a structure-promoting unit. NMR structural studies and DFT theoretical calculations have shown that strong intramolecular hydrogen bonds can form, giving rise to rigid molecular structures that are valuable in the design of biologically active molecules (Izquierdo et al., 2005).
Chemical Reactions and Properties
3-Aminocyclobutanol hydrochloride can undergo various chemical reactions, leveraging its aminocyclobutanol group for further functionalization. The compound's reactivity has been exploited in the synthesis of complex molecules, where cyclobutanol derivatives serve as key intermediates or building blocks. For example, the synthesis of protected α-aminocyclobutanone as a modular transition state synthon highlights the versatility of cyclobutanol derivatives in medicinal chemistry (Mohammad et al., 2020).
Applications De Recherche Scientifique
Synthesis of Inhibitors for Hydrolase Enzymes : A study describes the synthesis of the hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal, which is a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Mohammad et al., 2020).
Preparation of Aminocyclobutanols : Another research details a method for preparing cis or trans-1,3-disubstituted aminocyclobutanols, which are valuable intermediates in medicinal chemistry (Calad et al., 2011).
Development of Novel Heterocyclic Compounds : Research has been conducted on the preparation of novel heterocyclic compounds using a combination of 3-oxobutanoates and 3-formylchromones, showcasing the versatility of these compounds in synthetic chemistry (Rajkumar et al., 2015).
Optical Resolution in Chemical Synthesis : A study focuses on the optical resolution of (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride, demonstrating its potential in producing optically pure compounds, which is crucial in the synthesis of certain pharmaceuticals (Shiraiwa et al., 1997).
Synthesis of VLA-4 Antagonists : A paper describes the synthesis of functionalized 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, a protein involved in immune responses (Brand et al., 2003).
Application in Tumor Imaging : Research has been done on a non-natural amino acid, anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), for tumor imaging in positron emission tomography (PET), showing the relevance of aminocyclobutanol derivatives in medical imaging (McConathy et al., 2003).
Safety And Hazards
The safety information available indicates that 3-Aminocyclobutanol hydrochloride may be harmful if swallowed . It is classified under Acute Tox. 4 Oral hazard classification . The safety precautions suggest avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMSHCRPQCZRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclobutanol hydrochloride | |
CAS RN |
1219019-22-3, 1205037-95-1, 1036260-25-9 | |
| Record name | 3-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)
